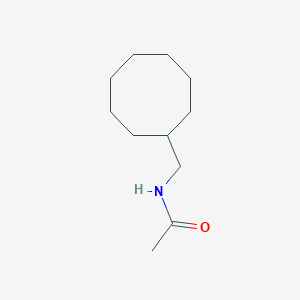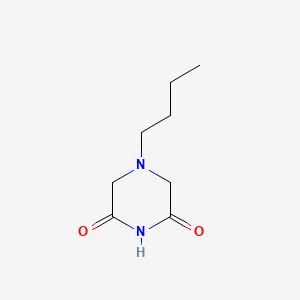
1-(7-Bromoquinolin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties .
准备方法
One common method includes the use of 2-bromobenzaldehyde and acyclic or cyclic 1,3-diketone in a three-component reaction protocol . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure eco-efficiency and cost-effectiveness .
化学反应分析
1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or Grignard reagents. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium azide for substitution reactions.
科学研究应用
1-(7-Bromoquinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with various molecular targets. The bromine atom and the ethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. Specific pathways and molecular targets depend on the functional groups attached to the quinoline ring .
相似化合物的比较
1-(7-Bromoquinolin-2-yl)ethanol can be compared with other quinoline derivatives such as:
7-Chloroquinoline: Similar in structure but with a chlorine atom instead of bromine, often used in antimalarial drugs.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
1-(7-bromoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3 |
InChI 键 |
HHHCUXIBSUVETB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


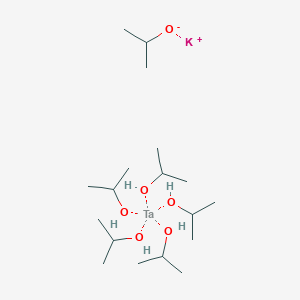
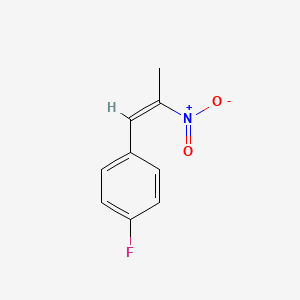
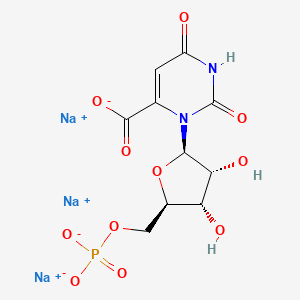
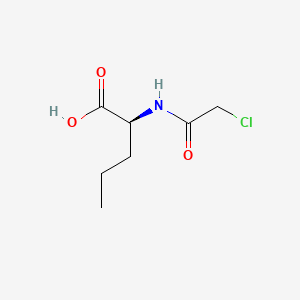
![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
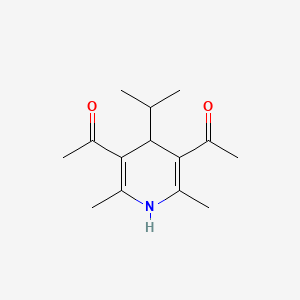
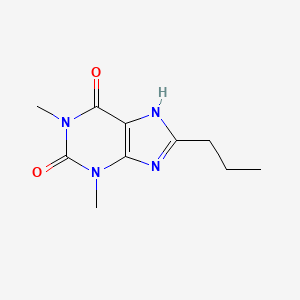
![1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt](/img/structure/B13820997.png)
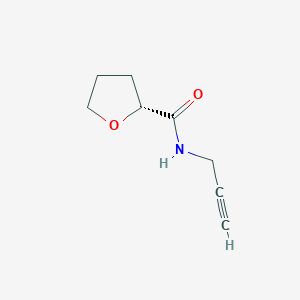

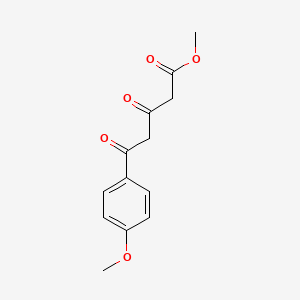
![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
